molecular formula C15H22N2O2 B12672898 4-(((2-Aminophenyl)methyl)amino)cyclohexyl acetate CAS No. 93839-71-5

4-(((2-Aminophenyl)methyl)amino)cyclohexyl acetate

Cat. No.: B12672898
CAS No.: 93839-71-5
M. Wt: 262.35 g/mol
InChI Key: VPLIJSLZFWAYSJ-UHFFFAOYSA-N
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Description

4-(((2-Aminophenyl)methyl)amino)cyclohexyl acetate is a heterocyclic organic compound with the molecular formula C15H22N2O2 and a molecular weight of 262.347 g/mol . It is known for its unique structure, which includes a cyclohexyl ring and an aminophenyl group, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-Aminophenyl)methyl)amino)cyclohexyl acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(((2-Aminophenyl)methyl)amino)cyclohexyl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(((2-Aminophenyl)methyl)amino)cyclohexyl acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((2-Aminophenyl)methyl)amino)cyclohexyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((2-Aminophenyl)methyl)amino)cyclohexyl acetate is unique due to its cyclohexyl ring, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the study of enzyme interactions.

Properties

CAS No.

93839-71-5

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

[4-[(2-aminophenyl)methylamino]cyclohexyl] acetate

InChI

InChI=1S/C15H22N2O2/c1-11(18)19-14-8-6-13(7-9-14)17-10-12-4-2-3-5-15(12)16/h2-5,13-14,17H,6-10,16H2,1H3

InChI Key

VPLIJSLZFWAYSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC(CC1)NCC2=CC=CC=C2N

Origin of Product

United States

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